molecular formula C13H16O4 B066788 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde CAS No. 163041-68-7

2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde

Cat. No.: B066788
CAS No.: 163041-68-7
M. Wt: 236.26 g/mol
InChI Key: XDLKXYRFRQWAJD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol can be synthesized through esterification reactions involving stearic acid and oleic acid with glycerol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.

Industrial Production Methods: In industrial settings, 1,2-Distearoyl-3-Oleoyl-rac-glycerol is produced by enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with stearic and oleic acids, resulting in high yields of the compound . The process is optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2-Distearoyl-3-Oleoyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heterocyclic Compound Formation

Benzaldehyde derivatives are crucial intermediates in the synthesis of heterocyclic compounds. Notably, 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can participate in reactions such as:

  • Oxa-Diels-Alder Reactions : This reaction facilitates the formation of pyranones, showcasing the utility of benzaldehyde derivatives in constructing cyclic structures.
  • Synthesis of Pyrazolo[3,4-b]pyridines : This involves the reaction with amino-pyrazoles, leading to compounds that may exhibit pharmacological activities.

Condensation Reactions

The compound can undergo various condensation reactions to yield more complex organic structures. The presence of both the aldehyde and ether functionalities allows for versatile synthetic pathways.

Antimicrobial Activity

Research indicates that benzaldehyde derivatives, including this compound, have been evaluated for their antimicrobial properties. Studies have shown that certain analogues exhibit potent activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Modification of Bioactive Compounds

The reactivity of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yloxy)benzaldehyde enables its use in modifying existing bioactive compounds. For example, it has been utilized in synthesizing p-aminobenzoic acid diamides, demonstrating its potential in creating probes for biological systems.

Chemical Biology Applications

In chemical biology, this compound's ability to modify biomolecules opens avenues for creating targeted probes and studying biological interactions. The versatility of its structure allows researchers to explore various modifications that can enhance the specificity and efficacy of biological probes.

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Outcomes
Organic SynthesisHeterocyclic compound formation (e.g., pyranones)Complex cyclic structures for further synthesis
Condensation reactionsDiverse organic derivatives
Medicinal ChemistryAntimicrobial activity testingDevelopment of new antimicrobial agents
Modification of bioactive compoundsEnhanced biological activity
Chemical BiologyCreation of biological probesImproved study of biomolecular interactions

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-3-Oleoyl-rac-glycerol involves its interaction with lipid membranes and enzymes. The compound integrates into lipid bilayers, affecting membrane fluidity and stability . It also serves as a substrate for lipases, which catalyze its hydrolysis to release fatty acids and glycerol. These fatty acids can then participate in various metabolic pathways .

Biological Activity

2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, also known by its CAS number 126456-06-2, is an aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This compound features a methoxy group and a tetrahydropyran moiety, which suggest diverse biological activities including antimicrobial and antileishmanial properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H14O3\text{C}_{12}\text{H}_{14}\text{O}_3

Key Properties:

  • Molecular Weight: 210.24 g/mol
  • Appearance: Colorless oil
  • Functional Groups: Aromatic aldehyde, ether

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

Table 1: Antimicrobial Activity of Tetrahydropyran Derivatives

Compound NameTarget BacteriaInhibition Zone (mm)Concentration (µg/mL)
Compound AStaphylococcus aureus11100
Compound BPseudomonas aeruginosa9100
2-Methoxy-4-(tetrahydro-2H-pyran-2-yl)O-benzaldehydeS. aureusTBDTBD

Antileishmanial Activity

A significant area of research focuses on the antileishmanial activity of compounds featuring the tetrahydropyran structure. A study published in the Journal of Medicinal Chemistry explored various synthetic compounds, including those similar to this compound, demonstrating their ability to inhibit the growth of Leishmania donovani.

Case Study:
In vitro tests revealed that certain tetrahydropyrans effectively inhibited L. donovani growth without relying heavily on iron for activation. The mechanism appears to involve the generation of reactive oxygen species, which are detrimental to the parasite.

The biological activity of this compound is likely influenced by its ability to interact with cellular targets through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation: Compounds that induce oxidative stress can lead to cell death in pathogens.
  • Membrane Disruption: The lipophilic nature may allow these compounds to integrate into microbial membranes, causing disruption.
  • Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways essential for pathogen survival.

Research Findings

A comprehensive review of literature from 2010 to 2021 highlights various bioactive compounds derived from related structures. Notably, several studies have documented the cytotoxic effects against cancer cell lines and the inhibition of specific bacterial strains.

Table 2: Cytotoxicity and Selectivity Index

Compound NameCell Line TestedIC50 (µM)Selectivity Index (SI)
Compound CHeLa25TBD
Compound DA549>10TBD
2-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehydeTHP-1TBDTBD

Properties

IUPAC Name

2-methoxy-4-(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDLKXYRFRQWAJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2CCCCO2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398758
Record name 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163041-68-7
Record name 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxy-4-hydroxy-benzaldehyde (2.40 g, 15.8 mmol) and 3,4-dihydro-2H-pyran (3.6 mL, 39.5 mmol) in 50 mL methylene chloride was added pyridinium p-toluenesulfonate (0.397 g, 1.58 mmol). The reaction mixture was stirred at room temperature overnight at which time the reaction was concentrated to one-half its original volume. The layers were separated and the organic layer was washed with saturated aqueous sodium bicarbonate and water. The organic layer was dried (magnesium sulfate), filtered, and concentrated. Medium pressure silica gel chromatography of the residue (5% ethyl acetate/hexanes) afforded 2.13 g (58%) of the title compound of Step A. MS 152.9 (M+1-THP)+
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
0.397 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
58%

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